molecular formula C15H15ClFNO2S B2763377 2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219906-57-6

2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2763377
CAS No.: 1219906-57-6
M. Wt: 327.8
InChI Key: PDONDOINUQJBGJ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of chloro, fluoro, methoxyethyl, and thiophenylmethyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoyl chloride, 2-methoxyethylamine, and thiophen-3-ylmethanol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophenylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential pharmacological agent with applications in treating various diseases.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of chloro, fluoro, methoxyethyl, and thiophenylmethyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-methoxyethyl)benzamide
  • 2-chloro-6-fluoro-N-(thiophen-3-ylmethyl)benzamide
  • 2-chloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the combination of its substituents, which can impart distinct physicochemical properties and biological activities. The presence of both chloro and fluoro groups can enhance its metabolic stability and binding affinity, while the methoxyethyl and thiophenylmethyl groups can modulate its solubility and selectivity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-20-7-6-18(9-11-5-8-21-10-11)15(19)14-12(16)3-2-4-13(14)17/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDONDOINUQJBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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